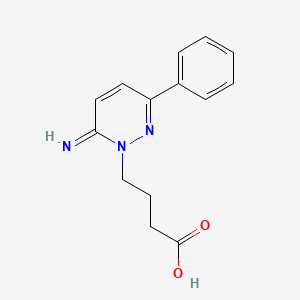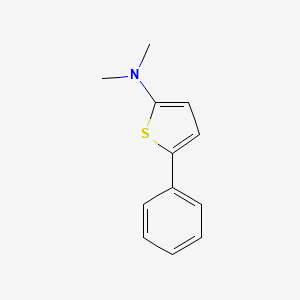![molecular formula C17H19N3O B14322531 1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine CAS No. 110299-72-4](/img/structure/B14322531.png)
1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a benzyloxyphenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often involve the use of solvents like methanol and catalysts such as sodium borohydride . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, forming different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways . These interactions are crucial for its potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine include:
1-Phenyl-3-methyl-5-aminopyrazole: Known for its biological activity and use in medicinal chemistry.
3-methyl-1-phenylpyrazol-5-ylamine: Another pyrazole derivative with applications in drug development.
The uniqueness of this compound lies in its benzyloxyphenyl group, which imparts distinct chemical properties and potential biological activities.
Properties
CAS No. |
110299-72-4 |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C17H19N3O/c18-17-10-11-20(19-17)12-14-6-8-16(9-7-14)21-13-15-4-2-1-3-5-15/h1-9H,10-13H2,(H2,18,19) |
InChI Key |
VODSHKOHUAIMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1N)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)
![4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B14322458.png)
![4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14322461.png)
![[1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl-](/img/structure/B14322463.png)
![5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone](/img/structure/B14322470.png)
![N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B14322476.png)
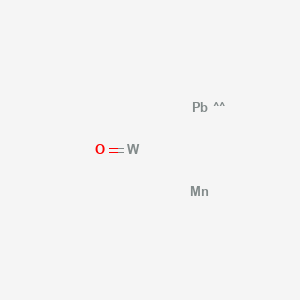
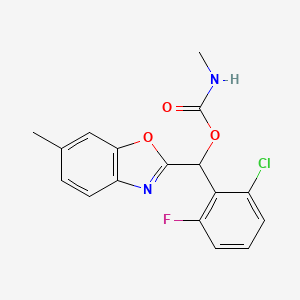
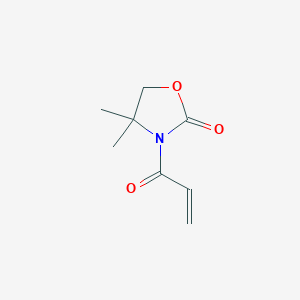

![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)
![Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B14322537.png)
